5-Boc-amino-2-methyl-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-11-7(10)6(13-5)8(12)14-9(2,3)4/h10H2,1-4H3 |
InChI Key |
MYOTUWIJVGAMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Boc Amino 2 Methyl Oxazole: Development and Optimization
Established Synthetic Pathways to Oxazole (B20620) Derivatives with C-5 Amino Functionalization
Several classical and modern synthetic methods have been adapted for the synthesis of oxazole derivatives bearing an amino group at the C-5 position. These methods often involve the construction of the oxazole ring from acyclic precursors.
Cyclodehydration Approaches to Oxazole Ring Formation (e.g., Robinson-Gabriel Synthesis, Fischer Oxazole Synthesis)
The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the cyclodehydration of 2-acylamino-ketones. wikipedia.orgorganic-chemistry.org For the synthesis of 5-amino-substituted oxazoles, this would require an N-protected α-amino-α'-acylamino ketone. The requisite precursor can be synthesized from the corresponding α-amino ketone. The reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus oxychloride. pharmaguideline.com While a versatile method for a wide range of oxazoles, its application to substrates bearing the Boc-amino group requires careful selection of the cyclodehydrating agent to avoid cleavage of the acid-labile protecting group. wikipedia.org
The Fischer oxazole synthesis provides another classical route, proceeding from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org To adapt this synthesis for a 5-aminooxazole derivative, an α-amino cyanohydrin would be a necessary starting material. The reaction mechanism involves the formation of an iminochloride intermediate, followed by cyclization and dehydration. wikipedia.org Similar to the Robinson-Gabriel synthesis, the harsh acidic conditions traditionally employed in the Fischer synthesis may not be compatible with the Boc protecting group, necessitating milder modifications.
Van Leusen Oxazole Synthesis and its Adaptations for 5-Substitution
The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate then undergoes a 5-endo-dig cyclization and subsequent elimination of p-toluenesulfinic acid to afford the oxazole ring. wikipedia.org
For the synthesis of 5-Boc-amino-2-methyl-oxazole, the aldehyde precursor would be N-Boc-2-aminopropanal. A notable consideration in this approach is the potential for the Boc group to be cleaved under certain reaction conditions. For instance, in the synthesis of the marine natural product streptochlorin, it was observed that the N-Boc protecting group was lost during the Van Leusen reaction with TosMIC in the presence of potassium carbonate in methanol (B129727). mdpi.comnih.gov This necessitated a subsequent reprotection step. mdpi.comnih.gov Careful optimization of the base and solvent system is therefore crucial to maintain the integrity of the Boc group during the synthesis.
Table 1: Examples of Van Leusen Oxazole Synthesis
| Aldehyde Precursor | Base | Solvent | Product | Yield | Reference |
| N-Boc-protected aldehydes | K₂CO₃ | Methanol | 5-aminooxazole (deprotected) | - | mdpi.comnih.gov |
| Various aldehydes | Et₃N/β-CD | Water | 5-substituted oxazoles | Excellent | nih.gov |
| Complex aldehydes | K₂CO₃ | Methanol | 5-substituted 1,3-oxazoles | Moderate to Good | sciforum.net |
Note: The table presents examples of the Van Leusen synthesis for 5-substituted oxazoles, highlighting the conditions and outcomes.
Condensation Reactions Involving β-Enamino Ketoesters as Precursors
The subsequent and final step is the cyclization of the β-enamino ketoester with hydroxylamine (B1172632). beilstein-journals.orgnih.gov This reaction proceeds regioselectively to afford the desired 5-amino-substituted oxazole. The reaction pathway involves the initial formation of an intermediate by the reaction of the enaminone with hydroxylamine, followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration. beilstein-journals.org This method has been successfully applied to the synthesis of a variety of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates in moderate yields. mdpi.combeilstein-journals.orgnih.gov
Table 2: Synthesis of 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates via β-Enamino Ketoester Precursors mdpi.combeilstein-journals.org
| N-Boc-amino acid precursor | β-Enamino ketoester intermediate | Yield of 5-aminooxazole derivative |
| N-Boc-azetidine-3-carboxylic acid | Methyl 2-(N-Boc-azetidin-3-yl)-3-(dimethylamino)acrylate | 65% |
| (S)-N-Boc-azetidine-2-carboxylic acid | Methyl (S)-2-(N-Boc-azetidin-2-yl)-3-(dimethylamino)acrylate | 55% |
| (R)-N-Boc-azetidine-2-carboxylic acid | Methyl (R)-2-(N-Boc-azetidin-2-yl)-3-(dimethylamino)acrylate | 57% |
| (S)-N-Boc-pyrrolidine-2-carboxylic acid | Methyl (S)-2-(N-Boc-pyrrolidin-2-yl)-3-(dimethylamino)acrylate | 60% |
| (R)-N-Boc-pyrrolidine-2-carboxylic acid | Methyl (R)-2-(N-Boc-pyrrolidin-2-yl)-3-(dimethylamino)acrylate | 62% |
Note: This table is based on the findings from the synthesis of related 5-aminooxazole structures and demonstrates the utility of the β-enamino ketoester methodology.
Multi-Component Reaction Strategies for Oxazole Ring Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including heterocyclic systems like oxazoles. These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all the reactants. While specific examples detailing a multi-component synthesis of this compound are not prevalent in the reviewed literature, the general strategy holds promise for this target. For instance, a three-component reaction of an aldehyde, an amine, and a suitable isocyanide could potentially be designed to construct the desired oxazole core.
Regioselective Synthesis of 5-Substituted Aminooxazoles
The regioselectivity of oxazole synthesis is a critical aspect, particularly when multiple isomers can be formed. The control of the substitution pattern during the formation of the oxazole ring is paramount for the synthesis of a specific target molecule like this compound.
Control of Substitution Pattern during Oxazole Annulation
The regiochemical outcome of oxazole synthesis is highly dependent on the chosen synthetic route and the nature of the precursors. In the condensation of β-enamino ketoesters with hydroxylamine, the regioselectivity is dictated by the initial site of nucleophilic attack and the subsequent cyclization pathway. beilstein-journals.org The reaction has been shown to selectively yield the 5-aminooxazole isomer over the 3-aminooxazole alternative. beilstein-journals.org
In transition-metal-catalyzed cycloadditions, the choice of catalyst and ligands can play a crucial role in determining the regioselectivity. For example, a Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition of N-(pivaloyloxy)amides with ynamides has been reported to provide a simple and efficient protocol for the regioselective synthesis of 5-aminooxazoles with good to excellent yields. nih.gov This method demonstrates how modern organometallic catalysis can address the challenge of regioselectivity in the synthesis of substituted heterocycles.
Stereoselective Synthesis of Chiral Derivatives and Enantioenrichment Strategies
The synthesis of chiral derivatives of this compound, where a stereocenter is introduced at the α-position of the amino substituent, is a significant challenge. Methodologies often rely on the use of chiral precursors to ensure stereocontrol.
One prominent strategy involves starting with enantiomerically pure N-Boc-protected cyclic amino acids. beilstein-journals.orgbeilstein-journals.org In this approach, the inherent chirality of the amino acid is carried through the synthetic sequence to the final oxazole product. For instance, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved with high enantiomeric excess (ee) by utilizing chiral saturated N-heterocyclic carboxylic acids as starting materials. beilstein-journals.orgbeilstein-journals.org This method yields target compounds with up to 97–100% ee, demonstrating an effective transfer of stereochemistry. beilstein-journals.org The general pathway involves converting the N-Boc-protected cyclic amino acid into a β-keto ester, which is then transformed into a β-enamino ketoester before cyclization with hydroxylamine hydrochloride to form the oxazole ring. nih.govresearchgate.net
Another conceptual approach to enantioenrichment involves the use of chiral mediators. Chiral pentose (B10789219) sugars, for example, have been shown to mediate the enantioselective synthesis of amino acid precursors. acs.orgwalisongo.ac.id This principle of using a chiral auxiliary to influence the stereochemical outcome of a reaction could be adapted for the synthesis of chiral 5-aminooxazole derivatives. The mechanism often involves a dynamic kinetic resolution, which can amplify the transfer of chiral information. walisongo.ac.id
Furthermore, the broader field of asymmetric synthesis offers potential strategies. Chiral catalysts, such as those derived from BINOL aldehydes or chiral amino alcohols, are widely used for the asymmetric α-functionalization of amino acid derivatives. nih.govpolyu.edu.hk These catalysts can create a chiral environment that directs the formation of one enantiomer over the other. While direct application to this compound is not extensively documented, these methods represent a viable avenue for future research into its stereoselective synthesis.
Table 1: Enantiomeric Excess in the Synthesis of Chiral N-Boc-cycloaminyl Oxazole Derivatives
| Starting Material (N-Boc-cyclic amino acid) | Final Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| N-Boc-L-azetidine-2-carboxylic acid | Chiral methyl 5-(N-Boc-azetidin-2-yl)-1,2-oxazole-4-carboxylate | >99% | researchgate.net |
| N-Boc-L-proline | Chiral methyl 5-(N-Boc-pyrrolidin-2-yl)-1,2-oxazole-4-carboxylate | >99% | researchgate.net |
| N-Boc-D-proline | Chiral methyl 5-(N-Boc-pyrrolidin-2-yl)-1,2-oxazole-4-carboxylate | >99% | researchgate.net |
Strategic Introduction and Manipulation of the Boc-Amino Group
The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in the synthesis of 5-amino-2-methyl-oxazole, preventing the nucleophilic amino group from engaging in unwanted side reactions. Its introduction and the timing of its placement relative to the oxazole ring formation are key strategic considerations.
Protection of Amino Precursors via Boc Anhydride
The most common method for introducing the Boc group onto a primary or secondary amine is through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride. total-synthesis.com This reaction is versatile and can be performed under various conditions, typically achieving high yields. fishersci.co.uk
The protection is generally carried out in the presence of a base. Common bases include sodium hydroxide (B78521), sodium bicarbonate, or triethylamine. fishersci.co.uk The choice of solvent is flexible, with water, tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and methanol being frequently used. fishersci.co.uk For amino acids, the protection is often conducted in a mixed solvent system like dioxane/water or THF/water with a base to maintain the nucleophilicity of the amino group. The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride, leading to the formation of a carbamate (B1207046). total-synthesis.com
Table 2: Typical Conditions for Boc Protection of Amines
| Reagent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Boc Anhydride (Boc₂O) | NaOH or NaHCO₃ | Dioxane/Water | Room Temp. | |
| Boc Anhydride (Boc₂O) | Triethylamine (TEA) | Methanol or DMF | 40-50 °C | |
| Boc Anhydride (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp. | fishersci.co.uk |
Sequential Introduction of the Boc-Amino and Oxazole Ring System
A prevalent and effective strategy for synthesizing 5-Boc-amino-oxazole derivatives involves protecting the amino precursor before the construction of the oxazole ring. This "Boc-first" approach ensures that the amino functionality is masked during the potentially harsh conditions of ring formation.
This sequence is exemplified in the synthesis of related 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov The synthesis commences with an N-Boc-protected cyclic amino acid, which is then elaborated through several steps to form a β-enamino ketoester intermediate. beilstein-journals.orgbeilstein-journals.org The pre-installed Boc-amino group remains intact during these transformations. The final step is the cyclization of the intermediate with hydroxylamine to furnish the oxazole ring. nih.gov This sequential method leverages readily available Boc-protected amino acids and ensures that the sensitive amino group does not interfere with the cyclization chemistry. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis Methods
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing oxazole derivatives. These approaches focus on using catalytic methods over stoichiometric reagents and employing alternative energy sources to reduce reaction times and energy consumption.
Catalytic Syntheses of Oxazoles (e.g., Metal-Catalyzed, Organocatalysis)
Catalytic methods offer a more atom-economical and environmentally benign route to oxazoles. Various transition metals have been shown to effectively catalyze the formation of the oxazole ring.
Metal-Catalyzed Synthesis : Cobalt, rhodium, and copper catalysts have been successfully employed in the synthesis of substituted oxazoles. A Cp*Co(III)-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides provides a regioselective route to 5-aminooxazoles under mild conditions. nih.govacs.org Similarly, rhodium has been used to catalyze the annulation of triazoles and aldehydes to yield 2,5-diaryloxazoles. rsc.org Ruthenium and copper salts have also been used to catalyze the cyclization of carboxylic acids with phenylethenes or phenylacetylenes to form 2,5-disubstituted oxazoles. acs.org
Organocatalysis : Metal-free catalytic systems are also gaining traction. For instance, iodine has been used as a catalyst in a tandem oxidative cyclization to produce 2,5-disubstituted oxazoles from readily available aldehydes and other precursors. acs.org This approach avoids the use of toxic and expensive heavy metals.
Table 3: Catalytic Methods for the Synthesis of Substituted Oxazoles
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Cp*Co(III) complex | N-(pivaloyloxy)amides and ynamides | 5-Aminooxazoles | nih.govacs.org |
| Rhodium(II) complex | N-Sulfonyl-1,2,3-triazoles and aldehydes | 2,5-Diaryloxazoles | rsc.org |
| Copper(II) triflate | Benzanilides | Benzoxazoles | ijpsonline.com |
Microwave-Assisted and Ultrasound-Assisted Synthetic Protocols
Alternative energy sources like microwaves and ultrasound can significantly enhance the efficiency and sustainability of oxazole synthesis.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. lew.ro This technique has been successfully applied to the synthesis of 5-aminooxazoles through a microwave-assisted Cornforth rearrangement of oxazole-4-carboxamides. researchgate.net The dehydrative cyclization of acylated 2-amino diethyl malonate to form oxazoles is also efficiently achieved under microwave conditions. researchgate.net
Ultrasound-Assisted Synthesis : Sonication provides mechanical energy that can promote reactions through acoustic cavitation. An ultrasound-assisted synthesis of oxazole derivatives using a deep eutectic solvent (DES) has been reported. ijpsonline.com This method offers a green approach by using an environmentally friendly solvent system and an alternative energy source. ijpsonline.com Ultrasound has also been employed in the one-pot synthesis of other heterocycles, demonstrating its broad applicability in green organic synthesis. nih.govnih.govmdpi.com
Solvent-Free and Environmentally Benign Reaction Conditions
Detailed research findings and data tables for the solvent-free and environmentally benign synthesis of this compound are not available in the current body of scientific literature. General approaches to environmentally friendly oxazole synthesis may include microwave-assisted organic synthesis (MAOS), the use of water as a solvent, or catalyst-free reactions under thermal conditions. However, specific examples and optimized conditions for this compound have not been reported.
Electrochemical Methods in Oxazole Formation
The application of electrochemical methods for the direct synthesis of this compound has not been described in published research. Electrochemical synthesis of oxazole rings typically involves the oxidative cyclization of precursors. While this has been demonstrated for other substituted oxazoles, the specific substrates and conditions required for the electrochemical formation of this compound have yet to be investigated and reported.
Reactivity and Transformational Chemistry of 5 Boc Amino 2 Methyl Oxazole
Chemical Transformations of the Boc-Amino Group
The tert-butoxycarbonyl (Boc) protecting group on the C5 amino functionality is central to the synthetic applications of 5-Boc-amino-2-methyl-oxazole. Its selective removal and the subsequent functionalization of the liberated amino group are pivotal steps in the elaboration of more complex molecular architectures.
Selective Deprotection Strategies (Acidic and Basic Conditions)
The removal of the Boc group is most commonly achieved under acidic conditions. masterorganicchemistry.comjk-sci.com Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol (B129727) are highly effective for this transformation. fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. masterorganicchemistry.com The resulting carbamic acid readily decarboxylates to furnish the free 5-amino-2-methyl-oxazole. masterorganicchemistry.com
While acidic deprotection is prevalent, the choice of acid and reaction conditions can be tailored to the presence of other acid-sensitive functional groups within the molecule. acsgcipr.orgreddit.com For instance, milder acidic conditions can be employed to selectively remove the Boc group in the presence of more robust acid-labile protecting groups. ug.edu.pl
Basic conditions for Boc deprotection are less common but can be advantageous in specific contexts where acid-labile functionalities must be preserved. Although not widely documented for this specific substrate, methods employing bases for Boc removal from other nitrogen-containing heterocycles have been reported and could potentially be adapted.
Table 1: Representative Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Comments |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Standard and efficient method for complete deprotection. jk-sci.com |
| HCl (4M) | 1,4-Dioxane | Room Temp. | Commonly used, provides the hydrochloride salt of the amine. reddit.com |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | A milder Lewis acid approach. jk-sci.com |
Post-Deprotection Functionalization of the Free Amino Group (e.g., Acylation, Alkylation)
Upon deprotection, the resulting 5-amino-2-methyl-oxazole possesses a nucleophilic amino group that is poised for a variety of functionalization reactions. Acylation is a common transformation, readily achieved by treating the amine with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is analogous to the acylation of other 2-aminothiazole (B372263) derivatives, which are isosteres of 2-aminooxazoles. mdpi.com
Alkylation of the free amino group can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide to form a new carbon-nitrogen bond. As with acylation, the reactivity is comparable to that observed in similar amino-heterocyclic systems.
Reactions Involving the Oxazole (B20620) Ring System
The oxazole ring in this compound is an electron-rich aromatic system, a characteristic that dictates its reactivity towards electrophiles and its participation in metal-catalyzed cross-coupling and cycloaddition reactions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Oxazole Ring
The Boc-amino group at the C5 position is a potent electron-donating group, which activates the oxazole ring towards electrophilic aromatic substitution. The directing effect of the amino group, coupled with the inherent electronic properties of the oxazole ring, suggests that electrophilic attack is most likely to occur at the C4 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed at this site, similar to what is observed in other electron-rich five-membered heterocycles. osi.lv
Conversely, nucleophilic aromatic substitution on the oxazole ring of this compound is anticipated to be challenging. This type of reaction is generally favored on electron-deficient aromatic systems, and the electron-donating nature of the Boc-amino group would disfavor the requisite nucleophilic attack.
Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
To engage this compound in metal-mediated cross-coupling reactions, it is typically necessary to first introduce a halide or a triflate at a specific position on the oxazole ring, most commonly at C4, through electrophilic halogenation. The resulting 4-halo-5-Boc-amino-2-methyl-oxazole can then serve as a substrate for reactions like the Suzuki-Miyaura coupling. nih.govnih.gov This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C4 position of the oxazole and a variety of aryl or vinyl boronic acids or esters. researchgate.net
The Buchwald-Hartwig amination offers a complementary approach for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com In this context, a 4-halo-5-Boc-amino-2-methyl-oxazole could be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. epa.gov This reaction is a powerful tool for the synthesis of diverse substituted amino-oxazoles. snnu.edu.cn
Table 2: Potential Cross-Coupling Reactions of a 4-Halogenated this compound Derivative
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-Aryl-5-Boc-amino-2-methyl-oxazole |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | 4-(Amino)-5-Boc-amino-2-methyl-oxazole |
Cycloaddition Reactions (e.g., Diels-Alder)
The oxazole ring can function as a diene in Diels-Alder reactions, a transformation that has been particularly well-explored in the context of intramolecular cycloadditions (IMDAO). researchgate.net While less common, intermolecular Diels-Alder reactions of oxazoles with suitable dienophiles can also occur, leading to the formation of highly substituted pyridine (B92270) derivatives after a subsequent aromatization step. The presence of the electron-donating amino group at C5 would be expected to influence the reactivity of the oxazole diene system.
Ring-Opening and Rearrangement Reactions of Oxazoles
The oxazole ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the inherent electron deficiencies of the ring system and the nature of its substituents. Reductive conditions, for instance, can lead to ring cleavage. The reduction of oxazoles with reagents like nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can afford ring-opened products or oxazolines. tandfonline.com
A particularly relevant transformation for oxazoles bearing a carbonyl group at the C-4 position is the Cornforth rearrangement. wikipedia.orgchem-station.com This thermally induced pericyclic reaction involves the exchange of substituents between the C-4 acyl group and the C-5 position. wikipedia.org The mechanism is believed to proceed through a thermal electrocyclic ring opening to form a nitrile ylide intermediate, which then undergoes rearrangement and cyclization to yield an isomeric oxazole. wikipedia.orgchem-station.com This reaction is a key method for synthesizing substituted amino acids and has been optimized using microwave-assisted procedures to convert oxazole-4-carboxamides into 5-aminooxazole-4-carboxylates. researchgate.net The efficiency and outcome of the Cornforth rearrangement are dependent on the relative energies of the starting material and the product, as the ylide intermediate can potentially revert to the starting oxazole. wikipedia.org
Furthermore, oxazoles can be converted into other heterocyclic systems, such as imidazoles, pyrazoles, and pyridines, through processes that involve nucleophilic addition followed by ring opening and subsequent recyclization. tandfonline.com In some instances, 5-aminooxazole itself can act as an internal activator for a neighboring carboxylic acid, leading to a domino reaction involving the formation of an iminium salt and subsequent intramolecular cyclization, demonstrating a unique mode of reactivity. nih.gov However, certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have been found to be unstable, readily undergoing hydrolytic ring-opening and decarboxylation. nih.gov
Reactivity at the Methyl Group (C-2 Position) of the Oxazole Ring
The methyl group at the C-2 position of the oxazole ring is a key site for synthetic modification. The protons of this methyl group are rendered acidic due to the electron-withdrawing nature of the adjacent oxazole ring. This acidity allows for deprotonation by strong bases, creating a potent nucleophile that can be exploited in various carbon-carbon bond-forming reactions.
The protons on the C-2 methyl group of an oxazole can be abstracted by strong bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a 2-(lithiomethyl)oxazole intermediate. rsc.orgresearchgate.net This lithiated species is a powerful nucleophile that readily reacts with a range of electrophiles. This process, known as lateral lithiation, provides a direct method for elaborating the side chain at the C-2 position. researchgate.netcdnsciencepub.com
Studies on substituted methyl oxazoles have demonstrated the synthetic utility of this approach. For instance, the dianion generated from the deprotonation of 2,4-dimethyloxazole-5-carboxylic acid has been successfully condensed with various electrophiles, leading to high yields of the corresponding homologated products. rsc.org The reaction of the 2-(lithiomethyl)oxazole with alkyl halides (alkylation) or acyl chlorides (acylation) introduces new functional groups and extends the carbon framework of the molecule.
However, the lithiation of 2-methyloxazoles can sometimes be complicated by competitive deprotonation at the C-5 position of the oxazole ring, leading to a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers. scilit.com Methodologies have been developed to achieve selective formation of the desired 2-(lithiomethyl)oxazole. One such method involves using lithium diethylamide, where diethylamine (B46881) acts as a proton source to mediate the equilibration of the kinetically formed 5-lithiooxazole to the more thermodynamically stable 2-(lithiomethyl)oxazole. scilit.com
| Base | Electrophile (E+) | Product Structure | Reference |
| LDA or BuLi | Alkyl Halide (R-X) | 2-(R-ethyl)-oxazole derivative | rsc.org |
| LDA or BuLi | Aldehyde (R'CHO) | 2-(2-Hydroxyalkyl)-oxazole derivative | rsc.org |
| LDA or BuLi | Ketone (R'R''CO) | 2-(2-Hydroxyalkyl)-oxazole derivative | rsc.org |
| LDA or BuLi | CO₂ then H⁺ | 2-(Oxazol-2-yl)acetic acid derivative | researchgate.netcdnsciencepub.com |
| LDA or BuLi | Acyl Chloride (R'COCl) | 2-(2-Oxoalkyl)-oxazole derivative | rsc.org |
The nucleophilic 2-(lithiomethyl)oxazole intermediate, generated via deprotonation, is also capable of participating in condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones. This reaction is analogous to an aldol-type condensation.
The initial step involves the nucleophilic attack of the lithiated methyl group on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition reaction forms a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield a β-hydroxyalkyl-substituted oxazole. These condensation reactions are fundamental for constructing more complex molecular architectures, allowing for the introduction of hydroxyl functionalities and the extension of the carbon chain at the C-2 position. The Knoevenagel condensation, which typically involves active methylene (B1212753) compounds, has been successfully applied to 2-methyl-thiazolo[4,5-b]pyrazines, suggesting that activated methyl groups on similar heterocyclic systems can react with aldehydes to form vinyl-linked products, often followed by dehydration. nih.gov
| Carbonyl Substrate | Intermediate Product | Final Product (after workup) |
| Formaldehyde (H₂CO) | Lithium 2-(oxazol-2-yl)ethoxide | 2-(2-Hydroxyethyl)oxazole |
| Acetaldehyde (CH₃CHO) | Lithium 1-(oxazol-2-yl)propan-2-oxide | 2-(2-Hydroxypropyl)oxazole |
| Acetone ((CH₃)₂CO) | Lithium 2-(oxazol-2-yl)propan-2-oxide | 2-(2-Hydroxy-2-propyl)oxazole |
| Benzaldehyde (C₆H₅CHO) | Lithium 1-phenyl-2-(oxazol-2-yl)ethoxide | 2-(2-Hydroxy-2-phenylethyl)oxazole |
Chemoselectivity, Regioselectivity, and Diastereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—namely the Boc-protected amino group, the C-2 methyl group, and the oxazole ring itself—makes selectivity a critical consideration in its chemical transformations.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the case of this compound, the Boc-protecting group is stable under a variety of conditions, including many basic and nucleophilic reactions, but is labile to strong acids. organic-chemistry.orgresearchgate.net This allows for reactions to be carried out at other sites without disturbing the protected amine. For example, the use of a strong, non-nucleophilic base like LDA at low temperatures would chemoselectively deprotonate the most acidic C-H bond—the C-2 methyl group—without affecting the amide carbonyl of the Boc group. rsc.org
Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. A key example is the lateral lithiation of the C-2 methyl group. Research on dimethyl-substituted oxazole carboxylic acids has shown that deprotonation with BuLi or LDA occurs regiospecifically at the 2-methyl site over the 4-methyl site. rsc.org However, deprotonation of 2,5-dimethyl isomers was found to be non-regiospecific, indicating that the substituent pattern significantly influences the site of reaction. rsc.org In the context of this compound, deprotonation is expected to occur selectively at the C-2 methyl group, as it is generally the most acidic position in such systems, rather than at the C-4 position of the oxazole ring. scilit.com Furthermore, regioselectivity is crucial during the synthesis of related 5-amino-oxazole structures, where the cyclization of precursors can potentially lead to different isomers, but specific reaction pathways afford a single regioisomer. beilstein-journals.org
Diastereoselectivity becomes relevant when a reaction can produce multiple stereoisomers. While this compound is achiral, reactions can introduce new stereocenters. For instance, if the Boc-amino group were derived from a chiral amino acid, it would introduce a chiral center into the molecule. Subsequent reactions at a prochiral center, such as the condensation of the C-2 methyl anion with an aldehyde, could proceed with diastereoselectivity. The chiral Boc-amino substituent could sterically direct the approach of the electrophile, leading to the preferential formation of one diastereomer over the other. Highly diastereoselective and enantioselective syntheses of chiral oxazine (B8389632) and oxazolidine (B1195125) derivatives have been achieved, demonstrating that stereocontrol in reactions involving oxazole-related structures is feasible. nih.gov The development of such stereoselective reactions is a significant goal in modern organic synthesis.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The Boc (tert-butyloxycarbonyl) protecting group on the C5-amine is crucial to the compound's utility. mdpi.com This group renders the amine temporarily inert to many reaction conditions, allowing for selective transformations at other positions. mdpi.com More importantly, it can be readily removed under acidic conditions, unmasking the amine for subsequent reactions such as acylation or alkylation. reddit.com This controlled reactivity is fundamental to its role as a versatile building block.
Precursor in the Synthesis of Complex Heterocyclic Systems
While the primary use of 5-Boc-amino-2-methyl-oxazole often involves reactions at the amino group, the inherent reactivity of the oxazole (B20620) ring itself can be harnessed to construct more complex heterocyclic frameworks. The oxazole moiety can participate in various cycloaddition and rearrangement reactions, serving as a synthon for larger, polycyclic systems. Research in the broader field of aminoazoles demonstrates their utility in multicomponent reactions to form fused heterocyclic systems like pyrazolopyridines and pyrazolopyridopyrimidines. frontiersin.org Although specific examples detailing the transformation of the 2-methyl-oxazole ring from this particular compound into other complex systems are not extensively documented in prominent literature, its potential as a precursor is inferred from the general reactivity of related aminoazole compounds.
Role in the Construction of Peptidomimetics and Unnatural Amino Acids
A significant application of oxazole-based compounds lies in the field of medicinal chemistry, particularly in the design of peptidomimetics. nih.govnih.gov These are molecules that mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation. mdpi.com Oxazole-containing amino acids are considered unnatural amino acids (UAAs) and serve as important building blocks for creating novel peptide-like structures. mdpi.combioascent.com
Researchers have developed efficient syntheses for novel heterocyclic amino acid-like building blocks derived from Boc-protected amino-azoles. nih.govbeilstein-journals.orgbeilstein-journals.org These building blocks can be readily incorporated into peptide chains. nih.gov For instance, a new family of densely functionalized oxazole-containing amino acids has been synthesized and used to prepare macrocycles, which act as orthogonally protected scaffolds for further chemical modification. nih.gov The general strategy involves coupling the Boc-protected amino-oxazole moiety with other amino acid residues, leveraging its structural rigidity and ability to engage in specific biological interactions.
The synthesis of these unnatural amino acids often starts from readily available precursors, highlighting the efficiency of this approach in generating novel molecular diversity for drug discovery. nih.govbeilstein-journals.org
Intermediate in Total Synthesis of Natural Products (if applicable)
Oxazole rings are a common structural motif in a wide array of marine and terrestrial natural products that exhibit potent biological activities. nih.gov Consequently, oxazole-containing building blocks are of great interest to synthetic chemists aiming to achieve the total synthesis of these complex molecules. While the direct application of this compound as an intermediate in a specific, completed total synthesis of a natural product is not prominently reported in readily accessible literature, its potential is evident. Simpler, related oxazoles serve as key fragments in the synthesis of these complex targets. The functional handles offered by this compound make it a plausible candidate for future applications in this demanding area of organic synthesis.
Contributions to Methodological Development in Organic Chemistry
Beyond its use in constructing specific target molecules, this compound and its analogs have been instrumental in advancing synthetic methodologies, particularly in the areas of bond formation and the creation of chemical libraries for high-throughput screening.
Enabling New Bond Formation Strategies
The development of novel reactions often relies on the use of well-behaved, functionalized substrates to test and optimize new transformations. The nucleophilic character of the deprotected amine at the C5 position of the oxazole makes it an excellent partner for various coupling reactions. After Boc-deprotection, the resulting 5-amino-2-methyl-oxazole can be acylated to form amides, a reaction that has been thoroughly optimized. acs.orgnih.gov This straightforward and high-yielding N-acylation serves as a reliable method for forming new carbon-nitrogen bonds, a cornerstone of medicinal chemistry and materials science. While this represents the application of established methods rather than the creation of entirely new ones, the reliability of this transformation with the 5-amino-oxazole substrate facilitates its widespread use.
Development of Diversity-Oriented Synthesis (DOS) Libraries
One of the most powerful applications of this compound is in diversity-oriented synthesis (DOS). DOS aims to create large collections, or libraries, of structurally diverse small molecules for biological screening. acs.org A highly versatile route to generate libraries of oxazole-5-amides has been developed, which hinges on Boc-protected 5-aminooxazole derivatives as key intermediates. acs.orgnih.govmerckmillipore.com
The process begins with the Boc-protected aminooxazole, which is then subjected to a reliable, one-pot acylation-deprotection procedure to generate a wide array of oxazole-5-amides. acs.orgresearchgate.net This method allows for the rapid and efficient introduction of diverse chemical functionalities into the final products by simply varying the acylating agent used in the reaction. This strategy has been successfully employed in parallel amide synthesis, showcasing its suitability for generating large small-molecule libraries. acs.orgnih.gov The ability to systematically modify the structure around the oxazole core makes this building block a valuable tool in the search for new bioactive compounds. acs.orgnih.govmerckmillipore.com
Interactive Data Tables
Table 1: Representative Acylation of Boc-Protected 5-Aminooxazole
This table showcases the one-pot acylation-deprotection procedure used to generate diverse oxazole-5-amides from a Boc-protected precursor, a key step in developing Diversity-Oriented Synthesis (DOS) libraries. acs.orgnih.gov
| Acylating Agent | Product Structure (General) | Application |
| Carboxylic Acid Chloride | Oxazole-5-carboxamide | DOS Libraries |
| Sulfonyl Chloride | Oxazole-5-sulfonamide | DOS Libraries |
| Isocyanate | Oxazole-5-urea | DOS Libraries |
Despite extensive research, no direct applications of "this compound" as a scaffold for ligand development in asymmetric catalysis have been identified in the reviewed scientific literature. While the broader class of chiral oxazoline-containing ligands is well-established and widely used in asymmetric synthesis, specific examples originating from this particular compound are not documented in the available resources.
The development of chiral ligands is a cornerstone of asymmetric catalysis, with privileged structures like bis(oxazolines) (BOX) and pyridine-oxazolines (PyBOX) demonstrating wide applicability and high efficacy in a multitude of enantioselective transformations. The synthesis of these ligands typically involves the condensation of chiral amino alcohols with dicarboxylic acids or dinitriles, thereby introducing the crucial stereogenic centers.
While the 5-amino-2-methyl-oxazole core, obtainable from the deprotection of this compound, possesses a nucleophilic amino group that could theoretically be functionalized to create novel chiral ligands, no research to this effect has been reported. The existing literature on chiral oxazole ligands focuses on alternative synthetic strategies, such as the utilization of planar chiral backbones or the construction of the oxazole ring from other chiral precursors.
Therefore, the use of this compound as a direct scaffold for the development of ligands in asymmetric catalysis remains an unexplored area of research.
Analytical and Spectroscopic Characterization for Research and Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 5-Boc-amino-2-methyl-oxazole in solution. While basic 1D NMR provides initial identification, advanced 1D and 2D techniques are required for complete and unambiguous assignment of all atoms and their connectivity.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecular framework. The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl (Boc) group, the methyl group, the oxazole (B20620) ring, and the N-H proton of the carbamate (B1207046). The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of unique carbon environments, distinguishing between methyl, methine, and quaternary carbons. nih.gov
For this compound, the expected signals in the ¹H and ¹³C NMR spectra are summarized below.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.5 (singlet, 9H) | ~28.3 (3 x CH₃) | Protons to Boc C=O and Quaternary C |
| -C(CH₃)₃ (Boc) | - | ~80.0 (Quaternary C) | - |
| -NH-C=O (Boc) | Variable (broad singlet, 1H) | ~153-155 (C=O) | NH proton to Boc C=O |
| C2-CH₃ | ~2.4 (singlet, 3H) | ~14.0 (CH₃) | Protons to C2 |
| C4-H | ~6.9-7.4 (singlet, 1H) | ~120-125 (CH) | Proton to C2, C5 |
| C2 (Oxazole) | - | ~158-162 (Quaternary C) | - |
| C5 (Oxazole) | - | ~140-145 (Quaternary C) | - |
Note: Chemical shifts are estimates based on analogous structures and can vary with solvent and concentration. nih.govmdpi.com
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of these fragments.
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton couplings for the singlet signals, reinforcing their assignment as isolated spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the C4 carbon via its attached proton and the C2-methyl carbon via its protons.
A correlation between the N-H proton and the carbonyl carbon of the Boc group, confirming the carbamate linkage.
Correlations from the C4-H proton to the C2 and C5 carbons of the oxazole ring, establishing its position.
Correlations from the C2-methyl protons to the C2 carbon of the oxazole ring.
A correlation from the N-H proton to the C5 carbon, confirming the position of the amino substituent on the ring.
In some cases, rotational isomers (rotamers) around the carbamate C-N bond can lead to the appearance of two sets of signals in the NMR spectra, particularly at low temperatures. beilstein-journals.orgbeilstein-journals.org
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. magritek.com For this compound, two distinct nitrogen signals are expected: one for the sp²-hybridized nitrogen within the oxazole ring (N3) and one for the sp²-hybridized amide nitrogen of the Boc group. mdpi.com
The chemical shifts of these nitrogens are highly informative. The ring nitrogen is typically found further downfield than the amide nitrogen. beilstein-journals.orgnih.gov
| Nitrogen Atom | Expected ¹⁵N Chemical Shift (δ, ppm) | Key ¹H-¹⁵N HMBC Correlations |
|---|---|---|
| N3 (Oxazole Ring) | -0 to -100 | C4-H to N3; C2-CH₃ to N3 |
| N (Boc-amino) | -270 to -320 | N-H to N(Boc) |
Note: Chemical shifts are referenced to nitromethane (B149229) and are estimates based on analogous structures. beilstein-journals.orgmdpi.com
The most practical method for obtaining this data is often a 2D ¹H-¹⁵N HMBC experiment, which correlates protons to nearby nitrogen atoms. beilstein-journals.org This technique would definitively assign the nitrogen signals by showing a correlation from the C4-H and C2-methyl protons to the ring nitrogen (N3) and from the amide N-H proton to the carbamate nitrogen. nih.gov Isotopic labeling, where ¹⁵N is intentionally incorporated into the molecule during synthesis, can also be used to enhance signal intensity and observe coupling constants (e.g., ¹J(¹³C-¹⁵N), ²J(¹H-¹⁵N)), providing unequivocal proof of the ring structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS provides an exact mass that can be used to calculate a unique molecular formula (C₁₀H₁₆N₂O₃ for the neutral molecule). nih.gov This technique is a primary method for verifying the identity of a newly synthesized compound. ktu.edu
Beyond molecular formula confirmation, HRMS is a powerful tool for structural analysis through the study of fragmentation patterns, often using tandem mass spectrometry (MS/MS). For Boc-protected amines, a characteristic fragmentation pathway involves a McLafferty-like rearrangement in the ion source, leading to the neutral loss of isobutene (56 Da). reddit.com Further fragmentation can lead to the loss of carbon dioxide (44 Da) or the entire Boc group (100 Da). The fragmentation of the oxazole ring itself can also occur. clockss.orgsurrey.ac.uk
| Ion | Formula | Description |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₇N₂O₃]⁺ | Protonated molecular ion |
| [M+H - 56]⁺ | [C₆H₉N₂O₃]⁺ | Loss of isobutene (CH₂=C(CH₃)₂) |
| [M+H - 100]⁺ | [C₅H₉N₂O]⁺ | Loss of Boc group; corresponds to protonated 5-amino-2-methyl-oxazole |
This predictable fragmentation is highly useful in reaction monitoring, for instance, in confirming the successful addition of the Boc protecting group to 5-amino-2-methyl-oxazole.
X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis
While NMR and HRMS provide robust evidence for the structure of this compound, single-crystal X-ray crystallography offers the only method for its definitive and unambiguous three-dimensional structural determination in the solid state. beilstein-journals.org This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. beilstein-journals.orgnih.gov
For this compound, an X-ray crystal structure would confirm:
Connectivity: The 2,5-substitution pattern on the 1,3-oxazole ring would be unequivocally established.
Ring Geometry: The planarity of the oxazole ring would be assessed. Related isoxazole (B147169) rings have been shown to be essentially planar. nih.gov
Conformation: The conformation of the flexible Boc-amino group relative to the plane of the oxazole ring would be determined.
Intermolecular Interactions: The packing of molecules in the crystal lattice, including any hydrogen bonding involving the N-H group and the carbonyl oxygen or ring nitrogen, would be revealed. nih.gov
Based on crystal structures of similar compounds, the oxazole ring is expected to be planar, with bond lengths and angles consistent with aromatic character. researchgate.netnih.gov
Spectroscopic Monitoring of Reaction Progress (e.g., IR, UV-Vis for functional group changes)
Monitoring the progress of a chemical reaction is crucial for optimizing conditions and determining reaction endpoints. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for this purpose.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for tracking changes in functional groups. nih.gov For the synthesis of this compound from 5-amino-2-methyl-oxazole, the reaction could be monitored by observing:
The disappearance of the characteristic N-H stretching bands of the primary amine starting material.
The appearance of a strong carbonyl (C=O) stretching absorption band from the Boc group, typically in the range of 1680-1725 cm⁻¹. nih.govresearchgate.net
The appearance of the N-H stretching band of the secondary amide (carbamate), typically around 3300-3400 cm⁻¹. scielo.br
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbamate) | Stretch | ~3300-3400 |
| C-H (Aliphatic) | Stretch | ~2980 |
| C=O (Carbamate) | Stretch | ~1700-1725 |
| C=N / C=C (Oxazole Ring) | Stretch | ~1550-1650 |
| C-O-C (Oxazole Ring) | Stretch | ~1130-1290 |
Note: Wavenumbers are approximate and can be influenced by the molecular environment. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The oxazole ring constitutes a chromophore that absorbs in the UV region. While less specific than IR or NMR, UV-Vis spectroscopy can be used to monitor reactions that involve the formation or modification of this conjugated system. nih.gov The synthesis of the oxazole ring would show the emergence of a characteristic absorption maximum (λmax). Any subsequent modification to the substituents on the ring could lead to a shift in this maximum, which could be used to track reaction progress.
Theoretical and Computational Chemistry Studies
Electronic Structure and Aromaticity of the 5-Boc-amino-2-methyl-oxazole System
The electronic character of the this compound system is governed by the interplay between the π-system of the oxazole (B20620) ring and the electronic effects of its substituents: the electron-donating Boc-amino group at the C5 position and the methyl group at the C2 position.
The oxazole ring itself is a five-membered aromatic heterocycle. All its constituent atoms (three carbon, one nitrogen, and one oxygen) are sp² hybridized, contributing to a planar structure. tandfonline.com The aromatic sextet is formed from one p-orbital from each of the three carbon atoms, one from the nitrogen atom, and two electrons from one of the lone pairs on the oxygen atom. tandfonline.com However, due to the high electronegativity of the oxygen atom, the delocalization of π-electrons is not as effective as in all-carbon or less electronegative heterocyclic systems, which slightly diminishes its aromatic character compared to rings like benzene (B151609) or pyrrole. tandfonline.com
Computational studies on substituted oxazoles quantify the influence of substituent groups on the electronic properties. For instance, DFT and ab initio calculations on methyl-substituted oxazoles have shown how these groups alter charge distribution and orbital energies. researchgate.net The introduction of a methyl group, such as at the C2 position, generally acts as a weak electron-donating group through hyperconjugation, subtly affecting the electron density of the ring.
The table below, based on data from analogous compounds, illustrates typical electronic properties calculated for substituted oxazole systems. researchgate.net
| Property | Oxazole (unsubstituted) | 5-Methyl-oxazole | Expected Influence of 5-Boc-amino Group |
| HOMO Energy | Lower | Slightly Higher | Significantly Higher |
| LUMO Energy | Higher | Slightly Higher | Higher |
| HOMO-LUMO Gap | Larger | Slightly Smaller | Significantly Smaller |
| Aromaticity | Moderate | Moderate | Enhanced due to delocalization |
| Electron Density | Highest on O, N | Increased on ring | Further increased, especially at C4 |
This interactive table summarizes calculated electronic properties. Data is generalized from computational studies on related oxazole systems.
Conformational Analysis of the Boc-amino Group and its Influence on Molecular Geometry and Reactivity
The tert-butoxycarbonyl (Boc) protecting group, while crucial for synthetic strategies, introduces significant conformational complexity. organic-chemistry.orgchemistrysteps.com The key feature is the hindered rotation around the N5—C(O) amide-like bond of the carbamate (B1207046) moiety. This restriction is due to the partial double-bond character of the N—C bond, arising from the delocalization of the nitrogen lone pair onto the carbonyl oxygen.
This hindered rotation gives rise to two distinct planar conformers, or rotamers:
syn-conformer: The C=O bond of the Boc group is oriented in the same direction as the C5-N5 bond relative to the N5-C(O) bond.
anti-conformer: The C=O bond is oriented in the opposite direction.
The existence of these rotamers is often observed experimentally in NMR spectroscopy of related N-Boc-cycloaminyl-oxazole derivatives, where two distinct sets of signals appear for the protons and carbons near the Boc group. nih.gov
Computational methods are ideal for investigating the energetics of this rotation. A potential energy surface scan can be performed by systematically varying the dihedral angle that defines the orientation of the Boc group (e.g., O=C—N5—C5) and calculating the energy at each step. researchgate.netechemi.com Such a calculation would reveal the energy minima corresponding to the stable conformers and the height of the rotational energy barrier between them. While specific calculations for this compound are not publicly available, studies on similar systems show that the energy barrier for Boc-group rotation is typically in the range of 10-20 kcal/mol, which is high enough to allow for the observation of separate conformers at room temperature. biomedres.uspearson.com
| Conformer | Defining Dihedral Angle (O=C—N5—C5) | Relative Stability | Key Feature |
| syn | ~0° | Often slightly more stable | Carbonyl group is oriented towards the C5 atom of the oxazole ring. |
| anti | ~180° | Often slightly less stable | Carbonyl group is oriented away from the C5 atom of the oxazole ring. |
This interactive table describes the principal rotamers arising from hindered rotation of the Boc-amino group.
Mechanistic Investigations of Synthetic Transformations and Reactivity Patterns
Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the study of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.
A common and efficient route to synthesize 5-amino-oxazole derivatives involves the condensation and cyclization of β-enamino ketoesters with hydroxylamine (B1172632). nih.gov While detailed computational studies for the exact synthesis of this compound are not documented, a plausible mechanism can be outlined based on established principles of isoxazole (B147169)/oxazole formation. researchgate.netyoutube.comnanobioletters.com
A proposed pathway involves the following key steps: nih.gov
Initial Adduct Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the β-enamino ketoester precursor. This can occur at either the ketone carbonyl or the enamine double bond.
Formation of Intermediate A: Hydroxylamine attacks the enamine, leading to an intermediate adduct (Intermediate A).
Elimination: This adduct eliminates a molecule of dimethylamine (B145610) to form a new intermediate (Intermediate B).
Intramolecular Cyclization: The oxygen of the oxime-like moiety in Intermediate B attacks the ester carbonyl carbon in a 5-exo-dig cyclization, forming a five-membered ring intermediate (Intermediate C). This is the key ring-forming step.
Dehydration: The cyclic intermediate C then undergoes dehydration (loss of a water molecule) to form the final aromatic oxazole ring.
Transition state analysis for each of these steps would involve locating the highest energy point along the reaction coordinate. Computational programs can find these first-order saddle points on the potential energy surface, and analysis of their geometry and vibrational frequencies confirms them as true transition states. acs.org
By calculating the relative free energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative picture of the reaction mechanism, indicating the rate-determining step (the one with the highest energy barrier) and the thermodynamic driving force of the reaction.
While a specific profile for this synthesis is unavailable, DFT calculations on a related isoxazole synthesis via cyclization of fluoroenones with sodium azide (B81097) demonstrated the utility of this approach. nanobioletters.com The calculations compared two possible pathways: one involving a direct 5-exo-trig cyclization and another proceeding through a vinyl azide and azirine intermediate. The results showed the azirine pathway to have a calculated energy barrier that was 2.2 kcal/mol higher, suggesting the direct cyclization is the more kinetically favorable path. nanobioletters.com
A similar computational study for the synthesis of this compound would allow for the comparison of different plausible mechanistic pathways and predict the most likely route. Such kinetic predictions are invaluable for optimizing reaction conditions to favor the desired product.
| Mechanistic Step | Description | Type of Transformation |
| 1 | Nucleophilic attack of hydroxylamine | Addition |
| 2 | Elimination of dimethylamine | Elimination |
| 3 | Intramolecular nucleophilic attack | Cyclization (5-exo-dig) |
| 4 | Loss of water | Dehydration / Aromatization |
This interactive table outlines the key steps in a plausible synthetic pathway to the 5-amino-oxazole core.
Quantitative Structure-Activity Relationships (QSAR) within the Scope of Synthetic Utility
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property, most commonly biological activity. nih.gov However, the same principles can be adapted to create Quantitative Structure-Reactivity Relationships or Quantitative Structure-Yield Relationships, which correlate molecular structure with outcomes of synthetic utility, such as reaction yield or selectivity. bohrium.comucla.edu
This modern approach uses machine learning algorithms to build predictive models based on descriptors calculated from the structures of the reactants, catalysts, and solvents. github.ionih.gov A typical workflow involves:
Data Collection: Assembling a dataset of reactions with known yields under various conditions.
Descriptor Generation: Calculating a large number of numerical descriptors for each molecule in the dataset. These can include constitutional, topological, geometric, and quantum-chemical (e.g., from DFT) parameters that encode steric and electronic properties. ucla.edu
Model Training: Using a machine learning algorithm (e.g., multiple linear regression, random forest, neural networks) to find a mathematical equation that best correlates the descriptors with the observed reaction yields. github.ioresearchgate.net
Validation: Testing the model's predictive power on an external set of reactions not used during the training process.
While no specific QSAR model has been published for the synthesis of this compound, this methodology represents the state-of-the-art in predicting reaction performance. ucla.edu For a reaction like the synthesis of this oxazole, a QSAR model could be developed to predict the yield based on descriptors for different β-enamino ketoester precursors or variations in reaction conditions (temperature, solvent, etc.), thereby guiding experimental efforts toward optimal outcomes.
| Descriptor Class | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, partial atomic charges, dipole moment | Reactivity, polarity, sites for nucleophilic/electrophilic attack |
| Steric | Molecular volume, surface area, specific steric parameters (e.g., Sterimol) | Steric hindrance, accessibility of reaction centers |
| Topological | Connectivity indices, molecular complexity indices | Molecular size, shape, and branching |
| Thermodynamic | Solvation energy, heat of formation | Stability of reactants and products |
This interactive table lists common classes of molecular descriptors used in QSAR and machine learning models for predicting reaction outcomes.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes for 5-Boc-amino-2-methyl-oxazole
Current research is actively seeking to improve upon existing synthetic methodologies for 5-amino-oxazole derivatives, with a strong emphasis on sustainability and efficiency. While traditional methods like the van Leusen oxazole (B20620) synthesis provide a foundational approach for creating 5-substituted oxazoles, contemporary research is focused on developing greener alternatives nih.gov.
A promising direction is the use of earth-abundant metal catalysts. For instance, a sustainable and high-yielding method for producing densely functionalized 5-amino-oxazoles utilizes calcium catalysis. nih.govresearchgate.net This process is noted for its rapid reaction times, often under 30 minutes, and its tolerance of a wide range of functional groups. nih.govresearchgate.net A key advantage of this methodology is its adherence to green chemistry principles, employing an environmentally benign catalyst and producing alcohol as a harmless byproduct. nih.gov
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Calcium-Catalyzed Elimination-Cyclization | Uses Ca(NTf₂)₂ catalyst with N-acyl-N,O-acetals and isocyanides. | Sustainable (green catalyst), rapid, high-yielding, tolerant of various functional groups, benign byproducts. | nih.govresearchgate.net |
| β-Enamino Ketoester Cyclization | Involves reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. | Convenient, efficient, and regioselective route to highly functionalized oxazoles. | nih.govbeilstein-journals.orgbeilstein-journals.org |
| van Leusen Oxazole Synthesis | Reaction of aldehydes with tosylmethylisocyanides (TosMIC). | Classic, well-established one-pot reaction under mild conditions. | nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving its synthesis, a significant future trend is the exploration of the novel reactivity of the this compound core. Researchers are investigating this molecule's potential as a versatile building block for constructing more complex molecular architectures. Its structure, featuring a Boc-protected amine, an electron-rich oxazole ring, and a methyl group, offers multiple sites for selective functionalization.
Future studies will likely focus on:
Post-synthetic modification: After deprotection of the Boc group, the resulting free amine can serve as a handle for a wide array of coupling reactions, including amide bond formation, sulfonylation, and reductive amination. This reactivity is central to its use as an amino acid-like building block in peptide synthesis. nih.govbeilstein-journals.org
Ring functionalization: Research may explore electrophilic aromatic substitution reactions on the oxazole ring, although the 5-amino group strongly directs reactivity. Alternatively, metal-catalyzed cross-coupling reactions could be developed to introduce substituents at the C4 position, further increasing molecular diversity.
Unprecedented cycloadditions: The unique electronic nature of the 5-amino-oxazole system could be exploited in novel cycloaddition reactions, potentially leading to the discovery of new heterocyclic scaffolds with interesting biological properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis into continuous flow and automated platforms represents a major leap forward in efficiency, safety, and scalability. researchgate.net Flow chemistry offers superior control over reaction parameters, such as temperature and mixing, which can lead to higher yields and purities. durham.ac.uk
Fully automated, multi-step flow synthesis has been successfully demonstrated for other heterocyclic compounds, including 4,5-disubstituted oxazoles and 5-amino-4-cyano-1,2,3-triazoles. durham.ac.ukdurham.ac.uk These systems often incorporate columns of solid-supported reagents and scavengers, enabling reaction and purification to occur in a single, continuous stream, which significantly reduces manual handling and processing time. durham.ac.ukdurham.ac.uk The feasibility of automating synthetic routes to 5-amino-oxazoles has been specifically noted as an important goal. Adopting this technology for this compound would allow for the on-demand production of gram quantities of material, facilitating its use in large-scale screening and library synthesis. durham.ac.uk
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Contained systems minimize exposure to hazardous reagents and allow for the safe handling of unstable intermediates. | researchgate.netdurham.ac.uk |
| Improved Efficiency & Yield | Precise control over reaction conditions and rapid heat/mass transfer often lead to higher conversions and fewer byproducts. | durham.ac.uk |
| Automation & Scalability | Enables on-demand, 24/7 operation and straightforward scaling from milligram to kilogram quantities by extending run time. | durham.ac.ukdurham.ac.uk |
| Integrated Purification | In-line purification using solid-supported scavengers or catch-and-release techniques yields cleaner products directly. | durham.ac.uk |
Expansion of Synthetic Applications in Emerging Fields of Chemical Synthesis (e.g., DNA-encoded libraries)
The unique properties of this compound and its analogs make them highly valuable building blocks for emerging areas of chemical synthesis, most notably in the construction of DNA-encoded libraries (DELs). nih.gov DEL technology combines combinatorial chemistry with DNA barcoding to generate vast collections of compounds for high-throughput screening in drug discovery. rsc.org
Heterocyclic amino acids and related compounds are crucial components for building diverse and structurally complex DELs. nih.govresearchgate.netbeilstein-journals.org The 5-Boc-amino-oxazole scaffold is particularly well-suited for this application because:
It serves as an amino acid-like building block , allowing for its incorporation into peptide-like chains. beilstein-journals.orgbeilstein-journals.org
The protected amine is compatible with the aqueous conditions often required for DNA-ligation steps.
The rigid oxazole core introduces conformational constraints and novel pharmacophoric features into the library molecules, increasing the potential for specific binding to biological targets. nih.gov
As DEL technology continues to evolve, the demand for novel, drug-like building blocks such as this compound is expected to grow, driving further innovation in its synthesis and functionalization. rsc.org
Q & A
Q. What are the key synthetic routes for 5-Boc-amino-2-methyl-oxazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of oxazole derivatives often involves multi-step reactions, including cyclization and protection/deprotection strategies. For this compound:
- Step 1 : Start with Boc-protected amino precursors (e.g., Boc-aminomethyl ketones) and perform cyclization under acidic or thermal conditions to form the oxazole core.
- Step 2 : Optimize protecting group stability (e.g., Boc groups are acid-labile; avoid strongly acidic conditions during workup) .
- Step 3 : Purify intermediates via recrystallization (e.g., using DMF/acetic acid mixtures) to remove unreacted starting materials .
- Key Metrics : Monitor yields at each step (e.g., 12–15% total yield reported for similar oxazole derivatives) and characterize intermediates using NMR and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should discrepancies between calculated and experimental data be resolved?
Methodological Answer:
- NMR : Use H and C NMR to confirm the Boc group integrity and oxazole ring substitution patterns. For example, Boc-protected amines show characteristic peaks at ~1.4 ppm (CH) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., discrepancies < 0.005 Da between calculated and experimental values) .
- IR : Confirm carbonyl stretches (Boc C=O at ~1680 cm) and oxazole ring vibrations .
- Resolution of Discrepancies : Repeat experiments under standardized conditions (e.g., solvent, temperature) and cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Variation Strategy : Synthesize derivatives with modifications to the Boc group (e.g., tert-butyl vs. other alkyl groups), oxazole substituents (e.g., methyl, halogen), and amino side chains.
- Biological Assays : Test in vitro/in vivo models (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. For example, oxazole derivatives with electron-withdrawing groups may enhance binding to target proteins .
- Data Analysis : Use multivariate regression to identify critical substituents affecting bioactivity. Publish SAR tables with IC values and substituent parameters (e.g., logP, Hammett constants) .
Q. What strategies are recommended for resolving contradictory thermal stability data of this compound under varying experimental conditions?
Methodological Answer:
- Controlled Studies : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres to assess decomposition pathways.
- Kinetic Analysis : Use Arrhenius plots to model degradation rates at different temperatures. For example, Boc groups may degrade faster in humid environments .
- Mitigation : Stabilize the compound via lyophilization or storage under anhydrous conditions (e.g., −20°C with desiccants) .
Q. How can byproducts formed during this compound synthesis be systematically identified and mitigated?
Methodological Answer:
- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., de-Boc products or dimerized oxazoles). For example, nitro-substituted byproducts are common in nitration steps .
- Mitigation :
- Case Study : In similar oxazole syntheses, byproducts like 5-methyl-4-nitro derivatives were reduced by lowering reaction temperatures .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict regioselectivity in substitution reactions .
- MD Simulations : Simulate solvation effects (e.g., DMSO vs. THF) on Boc group stability using software like Gaussian or ORCA .
- Validation : Compare computational predictions with experimental outcomes (e.g., % yield of major vs. minor products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
